Chemoselectivity in Pd-Catalyzed Homocoupling: Iodo vs. Chloro Leaving Group
4-Iodophenyl methanesulfonate exhibits a binary chemoselectivity in Pd-catalyzed reductive homocoupling that is not shared by all halogenated analogues. Under identical conditions (Pd catalyst, reductive environment), the iodo leaving group enables homocoupling to a symmetrical biaryl while preserving the sulfonate group, whereas the chloro leaving group in the corresponding 4-chlorophenyl methanesulfonate is completely unreactive [1]. This creates a unique opportunity to employ the C–I bond for a chemoselective C–C bond formation in the presence of a C–Cl bond.
| Evidence Dimension | Homocoupling reactivity of haloarylsulfonates under Pd-catalyzed reductive conditions |
|---|---|
| Target Compound Data | Reactive: undergoes dehalogenative homocoupling to give a symmetrical biaryl with the sulfonate group intact [1] |
| Comparator Or Baseline | 4-Chlorophenyl methanesulfonate: No reaction under identical conditions [1] |
| Quantified Difference | Qualitative: reactive vs. non-reactive (binary outcome). |
| Conditions | Pd catalyst with Zn as a reducing agent in DMF, as described for haloarylsulfonate homocoupling [1]. |
Why This Matters
This chemoselectivity allows for the sequential functionalization of the aryl core, a critical design element for constructing complex molecular architectures where a C–Cl bond must be preserved for later steps.
- [1] T. Lee, J. H. An, J. Kim, J. Bae. Selective Dehalogenative Homocoupling of Haloarylsulfonates by the Use of Palladium Catalyst. Bulletin of the Korean Chemical Society, 2001, 22(4), 375-378. View Source
